

An In-Depth Technical Guide to Butyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications

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Compound of Interest		
Compound Name:	Butyltriphenylphosphonium	
	bromide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Butyltriphenylphosphonium bromide** (BTPB), a versatile quaternary phosphonium salt. It details experimental protocols for its synthesis and key applications, and explores its relevance in drug development, particularly in mitochondrial targeting.

Core Physical and Chemical Properties

Butyltriphenylphosphonium bromide is a white to off-white crystalline powder.[1][2] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere, and should be stored accordingly in a dry, inert environment.[1][3] The compound is stable under normal laboratory conditions.

Quantitative Physicochemical Data

A summary of the key physical and chemical properties of **Butyltriphenylphosphonium bromide** is presented in Table 1. While extensive data is available, experimental values for density and refractive index are not consistently reported in the literature.



Property	Value	References
Molecular Formula	C22H24BrP	[4][5]
Molecular Weight	399.30 g/mol	[5]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	240-243 °C	[1][5]
Solubility	Soluble in water, chloroform, and methanol.	[1][6]
Density	Not readily available	
Refractive Index	Not readily available	_
Hygroscopicity	Hygroscopic	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Butyltriphenylphosphonium bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
- ¹³C NMR: The carbon-13 NMR spectrum gives insight into the carbon framework of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in **Butyltriphenylphosphonium bromide** through the absorption of infrared radiation at specific wavenumbers.

Experimental Protocols



Detailed methodologies for the synthesis and application of **Butyltriphenylphosphonium bromide** are essential for reproducible research.

Synthesis of Butyltriphenylphosphonium Bromide

A common and efficient method for the synthesis of **Butyltriphenylphosphonium bromide** involves the reaction of triphenylphosphine with n-butyl bromide.[7]

Reaction:

 $(C_6H_5)_3P + CH_3(CH_2)_3Br \rightarrow [(C_6H_5)_3P(CH_2)_3CH_3]^+Br^-$

Experimental Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 mol).
- Add a suitable solvent, such as ethanol (800-1200 mL), and an anion-exchange resin catalyst (e.g., 201*7 type, 2-10 g).
- Heat the mixture to reflux with stirring.
- Slowly add n-butyl bromide (0.95-1.05 mol) to the refluxing mixture over a period of 5-7 hours.
- Continue to reflux the reaction mixture for an additional 20-30 hours.
- After the reaction is complete, cool the mixture to below 20 °C and filter to remove the catalyst.
- The filtrate is then cooled to between -5 and -20 °C to induce crystallization.
- The resulting crystals are collected by filtration and dried to yield
 Butyltriphenylphosphonium bromide.

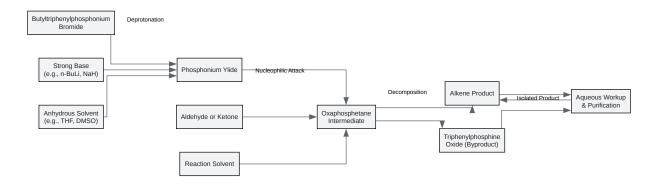
This method has been reported to produce high yields (over 97%) and high purity of the final product.[7]



Application in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. **Butyltriphenylphosphonium bromide** serves as a precursor to the necessary phosphonium ylide.

Experimental Workflow for a Typical Wittig Reaction:



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Caption: General workflow for a Wittig reaction using **Butyltriphenylphosphonium bromide**.

Detailed Protocol for the Synthesis of an Alkene:

- Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend **Butyltriphenylphosphonium bromide** (1.1 equivalents) in an anhydrous solvent such as THF or DMSO.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes or sodium hydride
 (NaH), to the suspension with stirring. The formation of the ylide is often indicated by a color



change (typically to a deep orange or red).

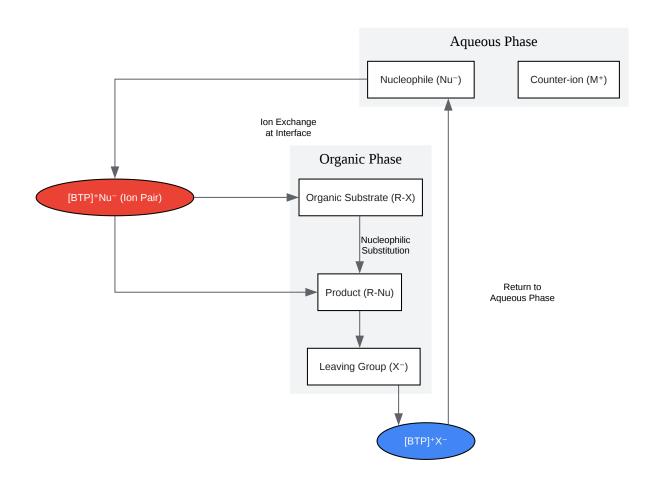
- Allow the mixture to stir at 0 °C for 30-60 minutes.
- Reaction with Carbonyl Compound: Dissolve the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
- Workup and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

Application as a Phase Transfer Catalyst

Butyltriphenylphosphonium bromide is an effective phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[8][9][10] This is particularly useful for nucleophilic substitution reactions.

Mechanism of Phase Transfer Catalysis:





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Caption: Mechanism of phase transfer catalysis for a nucleophilic substitution reaction.

General Protocol for a Nucleophilic Substitution Reaction:

- In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine the organic substrate (e.g., an alkyl halide) dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
- Add the nucleophile (e.g., a sodium or potassium salt) dissolved in water.



- Add a catalytic amount of **Butyltriphenylphosphonium bromide** (typically 1-10 mol%).
- Heat the biphasic mixture with vigorous stirring to ensure efficient mixing of the two phases.
 The reaction temperature will depend on the specific reactants.
- Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
- Wash the organic layer with water and/or brine.
- Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by an appropriate method, such as distillation or recrystallization.

Relevance in Drug Development and Biological Systems

The triphenylphosphonium (TPP) cation, the core of BTPB, has garnered significant interest in drug development due to its ability to target mitochondria.

Mitochondrial Targeting

Mitochondria possess a significant negative membrane potential. The lipophilic and cationic nature of the TPP group allows molecules conjugated to it to pass through the mitochondrial membranes and accumulate within the mitochondrial matrix.[11] This property is being exploited to deliver therapeutic agents specifically to the mitochondria, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.

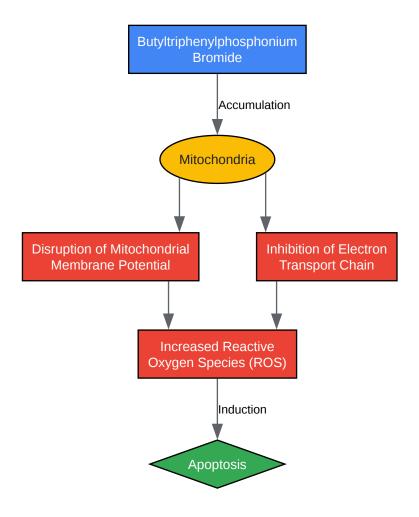
Mechanism of Cytotoxicity and Signaling

While the TPP moiety is a valuable tool for mitochondrial targeting, it is not biologically inert. At higher concentrations, TPP-containing compounds, including **Butyltriphenylphosphonium bromide**, can exhibit cytotoxicity. The accumulation of these cations within the mitochondria can disrupt the mitochondrial membrane potential, leading to the uncoupling of oxidative



phosphorylation and inhibition of the electron transport chain.[12] This disruption of mitochondrial function can trigger downstream signaling pathways leading to apoptosis (programmed cell death).

Proposed Signaling Pathway for TPP-Induced Cytotoxicity:



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Caption: Proposed pathway for cytotoxicity induced by triphenylphosphonium cations.

Safety and Handling

Butyltriphenylphosphonium bromide is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere.[1]



This guide provides a foundational understanding of **Butyltriphenylphosphonium bromide** for researchers and professionals. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheet (SDS) before handling this chemical.

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